N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride
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Overview
Description
(1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloropropylidene group attached to an amino group, which is further linked to a methoxyphenyl carbamate moiety. It is available from suppliers such as ChemDiv, Inc., and Vitas M Chemical Limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-chloropropylidene with an amino group, followed by the introduction of the methoxyphenyl carbamate moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloropropylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways and understanding the mechanisms of action of different enzymes and receptors.
Medicine: In the field of medicine, (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs with specific therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 4-((4-METHOXYPHENYL)AMINO)METHYL-N,N-DIMETHYLANILINE
- 2-METHOXY-5-(PHENYLAMINO)METHYLPHENOL
- 2-AMINO-5-NITROPYRIDINE 4-CHLOROBENZOIC ACID
Uniqueness: (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN2O3 |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-10(12)14-17-11(15)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
VEEMNYFRFIZRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
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